2-Hydroxy-4-propylcyclohexan-1-one
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Overview
Description
2-Hydroxy-4-propylcyclohexan-1-one is an organic compound with the molecular formula C₉H₁₆O₂ It is a cyclohexanone derivative, characterized by a hydroxyl group at the second position and a propyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-propylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxylation of 4-propylcyclohexanone. This reaction typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as transition metal complexes can be employed to enhance the efficiency of the hydroxylation process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 2-oxo-4-propylcyclohexanone or 2-carboxy-4-propylcyclohexanone.
Reduction: Formation of 2-hydroxy-4-propylcyclohexanol.
Substitution: Formation of 2-chloro-4-propylcyclohexanone or 2-bromo-4-propylcyclohexanone.
Scientific Research Applications
2-Hydroxy-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-propylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclohexanone: Lacks the propyl group, making it less hydrophobic.
4-Propylcyclohexanone: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-Hydroxy-4-methylcyclohexan-1-one: Contains a methyl group instead of a propyl group, affecting its steric properties.
Uniqueness
2-Hydroxy-4-propylcyclohexan-1-one is unique due to the presence of both a hydroxyl group and a propyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-hydroxy-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-4-5-8(10)9(11)6-7/h7,9,11H,2-6H2,1H3 |
InChI Key |
LVQKQMCAZWLRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(=O)C(C1)O |
Origin of Product |
United States |
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